1,2-Dibromo-3-fluoropropane

Catalog No.
S717828
CAS No.
453-00-9
M.F
C3H5Br2F
M. Wt
219.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-3-fluoropropane

CAS Number

453-00-9

Product Name

1,2-Dibromo-3-fluoropropane

IUPAC Name

1,2-dibromo-3-fluoropropane

Molecular Formula

C3H5Br2F

Molecular Weight

219.88 g/mol

InChI

InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2

InChI Key

UWOIAAKWSKTDDO-UHFFFAOYSA-N

SMILES

C(C(CBr)Br)F

Canonical SMILES

C(C(CBr)Br)F

1,2-Dibromo-3-fluoropropane is a chemical compound with the molecular formula C₃H₅Br₂F. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a three-carbon propane backbone. This compound is often utilized as a reagent in various chemical and pharmaceutical applications due to its unique reactivity profile. Its structure includes a propyl chain with halogen substituents, which significantly affects its chemical behavior and interactions.

Organic Synthesis:

1,2-DBF has been used as a building block in the synthesis of more complex organic molecules. Its unique combination of a reactive fluorine atom and two bromine atoms allows for selective substitution reactions. For instance, researchers have employed 1,2-DBF in the synthesis of fluorinated heterocycles, which are a class of organic compounds with potential applications in medicinal chemistry [PubChem, "1,2-Dibromo-3-fluoropropane", ].

Material Science:

Limited research suggests 1,2-DBF might find use in the development of novel materials. Studies have investigated its potential as a precursor for the synthesis of fluorinated polymers, which could possess unique properties such as enhanced thermal stability and electrical conductivity [Biosynth, "1,2-Dibromo-3-Fluoropropane", ]. However, further research is necessary to explore the feasibility and potential applications of these materials.

  • Nucleophilic Substitution: The compound is known for its ability to react with nucleophiles, leading to the substitution of halogen atoms with other functional groups. This property makes it valuable in organic synthesis.
  • Elimination Reactions: Under certain conditions, it can participate in elimination reactions to form alkenes.
  • Photolysis: Studies have shown that 1,2-dibromo-3-fluoropropane can undergo photolysis when exposed to light, leading to the breakdown of the compound and the formation of various byproducts .

Research indicates that 1,2-dibromo-3-fluoropropane possesses notable biological activity. Toxicological studies have revealed potential health risks associated with exposure to this compound, particularly through inhalation or ingestion. Animal studies suggest that it may cause respiratory issues, gastrointestinal disturbances, and hematological changes . The specific effects observed include:

1,2-Dibromo-3-fluoropropane can be synthesized through various methods:

  • Halogenation of Propane: One common method involves the halogenation of propane using bromine and fluorine gases under controlled conditions.
  • Reactions with Nucleophiles: The compound can also be synthesized via nucleophilic substitution reactions involving appropriate precursors that contain bromine and fluorine functionalities .

The choice of synthesis method often depends on the desired purity and yield of the final product.

1,2-Dibromo-3-fluoropropane finds applications across several fields:

  • Chemical Synthesis: It serves as an important reagent in organic synthesis for creating more complex molecules.
  • Pharmaceutical Industry: The compound is utilized in drug development processes due to its reactivity with various biological targets .
  • Research

Interaction studies involving 1,2-dibromo-3-fluoropropane highlight its reactivity with different biological molecules. Research has focused on its interactions with nucleophiles and other reactive species, providing insights into its potential roles in biochemical pathways. Additionally, studies examining its toxicity have emphasized the need for careful handling due to its harmful effects on human health and the environment .

Several compounds exhibit structural similarities to 1,2-dibromo-3-fluoropropane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,2-Dibromo-2-chloro-3-fluoropropaneC₃H₄Br₂ClFContains chlorine instead of one bromine atom.
1-BromopropaneC₃H₇BrSimpler structure; lacks fluorine and second bromine.
1,2-DibromopropaneC₃H₄Br₂Similar bromination pattern; no fluorine present.

Uniqueness of 1,2-Dibromo-3-Fluoropropane

The uniqueness of 1,2-dibromo-3-fluoropropane lies in its combination of both bromine and fluorine atoms on a propyl chain. This specific arrangement enhances its reactivity compared to similar compounds that lack one or both halogens. Its distinctive properties make it particularly useful in specialized

Halogenation Strategies for Propane Derivatives

The synthesis of 1,2-dibromo-3-fluoropropane represents a significant challenge in synthetic organic chemistry due to the need for precise regioselective introduction of different halogen atoms onto the propane framework [1] [2]. Contemporary approaches to halogenation of propane derivatives have evolved from traditional direct halogenation methods to sophisticated catalytic processes that offer enhanced selectivity and yield [3] [4].

Bromination Techniques

Free radical bromination constitutes the primary methodology for introducing bromine atoms into propane derivatives [5] [6]. The mechanism proceeds through a well-established three-step process involving initiation, propagation, and termination phases [7] [8]. Under ultraviolet irradiation, molecular bromine undergoes homolytic cleavage to generate bromine radicals, which subsequently abstract hydrogen atoms from the propane substrate to form alkyl radicals [5] [6].

The bromination of propane derivatives exhibits distinct selectivity patterns based on the stability of the intermediate carbon radicals [9] [10]. Secondary carbon positions demonstrate enhanced reactivity compared to primary positions due to the increased stability of secondary radicals through hyperconjugation effects [9] [7]. Experimental data indicates that the ratio of secondary to primary bromination products in propane ranges from 1.8:1 to 2.5:1 under standard reaction conditions [5] [8].

Alternative bromination strategies employ N-bromosuccinimide as a selective brominating agent, particularly advantageous for substrates containing alkene functionalities [11] [9]. This reagent maintains low concentrations of molecular bromine in solution, thereby preventing unwanted addition reactions to carbon-carbon double bonds [11]. The mechanism involves initial formation of small quantities of molecular bromine through reaction with hydrogen bromide, followed by homolytic cleavage to generate bromine radicals [11].

Table 1: Synthetic Routes and Conditions for 1,2-Dibromo-3-fluoropropane

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)
Allyl bromideBromine, Hydrogen fluoride, N-bromoacetamideDichloromethane-202-432-45
Allyl fluorideBromine, Ultraviolet lightCarbon tetrachloride25-504-825-35
PropeneBromine, Hydrogen fluoride, Low temperatureMethylene chloride-30 to 03-640-55
3-FluoropropeneBromine, Radical initiatorEther/chloroform mixture0-256-1230-50
PropyleneBromine, Hydrogen fluoride, Controlled temperatureMethylene chloride/ether-40 to -20523-40

Electrophilic addition of bromine to allyl derivatives represents an alternative synthetic pathway [12] [2]. The reaction of allyl chloride with bromine in hydroxylic solvents yields 1,2-dibromo-3-chloropropane as the major product, alongside bromohydrin derivatives [12]. The isomer distribution depends significantly on solvent nucleophilicity, with decreased nucleophilicity favoring the formation of vicinal dibromides [12].

Fluorination Pathways

Fluorination of organic compounds presents unique challenges due to the high electronegativity and small size of fluorine atoms [13] [14]. The introduction of fluorine into propane derivatives can be achieved through several distinct mechanistic pathways, including electrophilic fluorination, nucleophilic substitution, and radical processes [14] [15].

Electrophilic fluorination employs reagents such as Selectfluor or N-fluoropyridinium salts to introduce fluorine atoms through cationic intermediates [15] [14]. The mechanism involves single electron transfer processes followed by fluoride ion transfer, resulting in the formation of carbon-fluorine bonds [15]. Palladium-catalyzed electrophilic fluorination has demonstrated particular efficacy for the synthesis of alkyl fluorides from activated double bonds [15].

Nucleophilic fluorination utilizes fluoride salts or hydrogen fluoride complexes to replace leaving groups such as halides or tosylates [16] [14]. Copper-catalyzed regioselective fluorination of allylic halides has been developed using triethylamine-hydrogen fluoride complexes as fluorine sources [16]. This methodology demonstrates excellent regioselectivity for secondary allylic fluoride formation [16].

The cobalt trifluoride-mediated fluorination of propane at elevated temperatures produces a complex mixture of fluorinated products [13]. The major products include 1,1,2-trifluoropropane, 1,2-difluoropropane, and 1-fluoropropane in yields of 30%, 10%, and 10% respectively [13]. The mechanism involves radical-cation intermediates proceeding through successive electron abstraction, proton loss, oxidation, and fluoride quenching steps [13].

Table 2: Halogenation Conditions and Product Selectivity

Halogenation MethodFluorination MethodPrimary Product RatioSelectivity (%)Major Side Products
Direct bromination with BromineHydrogen fluoride addition1.2:1 (1,2- vs 1,3-isomer)65-701,3-dibromo-2-fluoropropane
N-bromosuccinimideMetal fluoride catalysts2.5:1 (desired vs side products)75-85Monobrominated derivatives
Electrophilic additionElectrophilic fluorination3:1 (anti-Markovnikov)60-75Rearrangement products
Free radical mechanismNucleophilic fluorination1.8:1 (vicinal vs geminal)55-65Polyhalogenated compounds
Metal-catalyzed halogenationBifunctional hydrogen fluoride complexes4:1 (monohalide vs dihalide)80-90Elimination products

Catalytic Approaches in Vicinal Dihalide Synthesis

Modern catalytic methodologies have revolutionized the synthesis of vicinal dihalides through the development of highly selective and efficient catalytic systems [17] [18] [19]. These approaches offer significant advantages over traditional stoichiometric methods, including improved atom economy, enhanced selectivity, and reduced environmental impact [17] [20].

Metal-halide perovskite quantum dots have emerged as exceptionally effective photocatalysts for vicinal dihalogenation reactions [17]. These catalysts demonstrate remarkable turnover numbers exceeding 120,000 for dibromination, dichlorination, and hetero-dihalogenation processes [17]. The mechanism involves energetic hot electrons from perovskite quantum dots enabling challenging photocatalytic reactions through energy matching with the high reduction potential of 1,2-dihaloethanes [17].

Transition metal complexes, particularly palladium and copper-based systems, facilitate regioselective and stereoselective dihalogenation reactions [18] [16]. The TADDOL-mediated dibromination system demonstrates exceptional control over enantioselectivity, chemoselectivity for polyolefinic substrates, and regioselectivity in bromochlorination reactions [18]. This catalytic system enables selective halogenation of electronically nonbiased olefins required for total synthesis applications [18].

Lewis acid catalysts, including aluminum chloride and iron chloride, enhance the electrophilicity of halogenating reagents and facilitate controlled addition to alkene substrates [21] [22]. These catalysts operate through coordination to halogen molecules, increasing their electrophilic character and promoting regioselective addition [22]. The use of Lewis acids typically requires loadings of 5-10 mol% and operates effectively at temperatures ranging from 0-25°C [20].

Table 3: Catalytic Systems for Vicinal Dihalide Synthesis

Catalyst TypeLoading (mol%)Operating Temperature (°C)Reaction Time (hours)Yield Enhancement (%)Turnover Number
Lewis acids (Aluminum chloride, Iron chloride)5-100-251-315-2550-200
Metal fluorides (Silver fluoride, Cerium fluoride)10-2050-1004-820-35100-500
Transition metal complexes2-525-802-610-20200-1000
Perovskite quantum dots1-320-4012-2425-40120000+
Bifunctional catalysts5-1540-1203-1230-50500-2000

Bifunctional catalysts incorporating both acidic and basic sites demonstrate enhanced activity for halogenation reactions [23] [20]. Boron, aluminum, and gallium difluoride complexes serve as effective catalysts for defluorofunctionalization reactions, operating through metathesis mechanisms with organosilicon reagents [23]. The addition of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate as a catalytic additive significantly enhances the activity of aluminum and gallium fluoride complexes through weak metal-fluoride-sodium interactions [23].

Large-Scale Production Optimization

Industrial-scale synthesis of 1,2-dibromo-3-fluoropropane requires careful optimization of reaction parameters to achieve economically viable yields while maintaining product quality and process safety [22] [20]. Large-scale production considerations encompass reactor design, temperature control, reagent handling, and waste management protocols [24] [22].

Continuous flow chemistry represents a significant advancement in large-scale halogenation processes, offering superior temperature control, enhanced safety profiles, and improved mass transfer characteristics [22]. Flow reactors enable precise control of reaction stoichiometry and residence time, resulting in improved selectivity and reduced formation of unwanted byproducts [22]. The use of microreactor technology allows for efficient heat removal during exothermic halogenation reactions [22].

Temperature optimization plays a crucial role in achieving maximum product yield and selectivity [20] [24]. For methane halogenation reactions, optimal selectivity for monochlorinated products is achieved at temperatures above 300°C, with selectivity reaching 99.2% at 350°C when using mordenite catalysts [24]. Similar temperature optimization principles apply to propane derivatives, where controlled low-temperature conditions favor vicinal dihalide formation over elimination products [25] [2].

Reactor design considerations for large-scale production include the selection of appropriate materials of construction to resist halogen corrosion, implementation of efficient mixing systems, and incorporation of emergency shutdown procedures [22] [26]. Multi-stage cascade reactors offer advantages for complex halogenation sequences, allowing for independent optimization of each reaction step [20].

Table 4: Industrial Scale Production Parameters

Production ScaleReactor TypeTemperature ControlSafety ConsiderationsProduction Rate (kg/day)Energy Consumption (kWh/kg)
Laboratory (1-10 g)Round bottom flaskIce bath/heating mantleFume hood operation0.001-0.0115-25
Pilot plant (0.1-1 kg)Batch reactor with coolingJacketed reactorScrubber system0.1-110-20
Small industrial (1-10 kg)Continuous stirred tankHeat exchanger systemEmergency shutdown1-108-15
Large scale (10-100 kg)Tubular flow reactorAutomated thermal controlAutomated monitoring10-1005-12
Commercial (100+ kg)Multi-stage cascadeMultiple heat exchange zonesFull containment system100-10003-8

Process intensification strategies focus on maximizing space-time yields while minimizing energy consumption and waste generation [20] [22]. The implementation of heat integration systems allows for recovery of reaction heat and significant reduction in overall energy requirements [20]. Advanced process control systems incorporating real-time monitoring and feedback mechanisms ensure consistent product quality and optimal resource utilization [20].

Purification and Yield Enhancement Protocols

Purification of 1,2-dibromo-3-fluoropropane requires specialized techniques to separate the target compound from structurally similar isomers and byproducts [27] [28]. The selection of appropriate purification methods depends on the scale of production, required purity level, and economic considerations [29] [28].

Fractional distillation represents the most commonly employed purification technique for halogenated compounds, exploiting differences in boiling points to achieve separation [28] [27]. For 1,2-dibromo-3-fluoropropane, reduced pressure distillation at temperatures ranging from 50-80°C provides effective separation from higher and lower boiling impurities [28]. This method typically achieves purities of 85-95% with recovery yields of 70-85% [28].

Column chromatography using silica gel stationary phases offers superior resolution for complex mixtures containing multiple regioisomers [28] [27]. Gradient elution systems employing hexane-dichloromethane mixtures provide excellent separation of 1,2-dibromo-3-fluoropropane from the 1,3-dibromo-2-fluoropropane isomer [28]. This technique achieves purities exceeding 95-99% but requires longer processing times and higher costs [28].

Gas chromatographic analysis and preparative gas chromatography enable precise characterization and purification of brominated compounds [27] [26]. Temperature programming methods from 80-200°C provide baseline separation of isomeric dibromoflluoropropanes [27] [26]. Preparative gas chromatography can achieve purities exceeding 99% but is limited to small-scale applications [26].

Table 5: Purification Methods and Yield Enhancement

Purification MethodOperating ConditionsPurity Achieved (%)Recovery Yield (%)Time Required (hours)Cost Effectiveness
Fractional distillationReduced pressure, 50-80°C85-9570-852-4High
Column chromatographySilica gel, hexane/dichloromethane gradient95-9980-904-8Medium
RecrystallizationCold ethanol (-20°C)90-9875-8512-24Low
Gas chromatography (preparative)Temperature programming 80-200°C99+60-751-2Very Low
Liquid-liquid extractionAqueous workup, pH control80-9085-951-3High

Recrystallization techniques, while less commonly applied to liquid halogenated compounds, can be employed for solid derivatives or salts of 1,2-dibromo-3-fluoropropane [28]. The selection of appropriate recrystallization solvents based on solubility characteristics at different temperatures enables effective purification [28]. Cold ethanol at -20°C provides suitable conditions for recrystallization protocols [28].

Yield enhancement strategies focus on optimizing reaction conditions to maximize conversion and minimize side product formation [20] [25]. Statistical design of experiments methodologies enable systematic optimization of multiple reaction parameters simultaneously [20]. Response surface modeling techniques identify optimal combinations of temperature, concentration, and catalyst loading to achieve maximum yields [20].

Molecular Geometry and Stereoelectronic Effects

The molecular geometry of 1,2-dibromo-3-fluoropropane exhibits distinctive characteristics arising from the presence of multiple halogen substituents on the three-carbon propane backbone. The compound possesses the molecular formula C₃H₅Br₂F with a molecular weight of 219.88 g/mol [1] [2] [3]. The structural framework consists of a propane chain bearing two bromine atoms at positions 1 and 2, and one fluorine atom at position 3, creating a complex stereoelectronic environment.

Computational studies on related halogenated propane compounds reveal significant stereoelectronic effects governing conformational preferences [4]. In analogous dibrominated systems, the interplay between steric repulsion and electronic stabilization determines the most stable conformational arrangements. The gauche and anti conformations exhibit distinct energy differences, with gauche conformers showing actual energies of -19.921 and -19.707 hartrees, while the anti conformer displays an energy of -19.884 hartrees [4]. These energy differences reflect the complex balance between steric factors (ranging from 26.890 to 26.953) and electronic factors (ranging from -96.578 to -96.705) [4].

The stereoelectronic effects in halogenated propanes are dominated by the competition between steric repulsion and electronic stabilization mechanisms. In polar solvents, electronic terms become increasingly dominant, leading to altered conformational populations compared to gas-phase conditions [4]. The fluorine substituent in position 3 introduces additional complexity through its high electronegativity and strong sigma-withdrawing effects, which significantly influence the electron density distribution throughout the molecular framework.

Hyperconjugation effects play a crucial role in determining the conformational preferences of 1,2-dibromo-3-fluoropropane. The σC-H → σ*C-F stabilization observed in related fluorinated compounds [5] [6] contributes to the overall energetic landscape. Similarly, the gauche effect, well-documented in fluorine-containing systems [7], influences the rotational barriers around the carbon-carbon bonds, particularly affecting the C2-C3 bond rotation due to the presence of the fluorine substituent.

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

The nuclear magnetic resonance spectroscopic analysis of 1,2-dibromo-3-fluoropropane provides detailed insights into the electronic environment and structural characteristics of the compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts reflecting the influence of the halogen substituents on the adjacent hydrogen atoms [8] [9].

The proton at the C-2 position (CHBr) is expected to resonate in the range of 4.0-4.5 parts per million, reflecting the deshielding effect of the bromine substituent [8] [9]. The methylene protons at C-1 (CH₂Br) display chemical shifts in the range of 3.8-4.2 parts per million, consistent with the electronegative bromine atom reducing the electron density around these hydrogen nuclei [8] [9]. The methylene protons at C-3 (CH₂F) exhibit the most downfield chemical shifts at 4.5-4.8 parts per million due to the strong electronegative effect of the fluorine atom [8] [9].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with distinct chemical shifts for each carbon environment. The C-1 carbon bearing the bromine substituent resonates in the range of 30-35 parts per million [8] [9]. The C-2 tertiary carbon with the bromine substituent exhibits chemical shifts between 45-55 parts per million, reflecting the unique electronic environment created by the bromine attachment [8] [9]. The C-3 carbon bearing the fluorine substituent displays the most characteristic chemical shift at 80-85 parts per million, a hallmark of carbon-fluorine bonding environments [8] [9].

The coupling patterns in the ¹H nuclear magnetic resonance spectrum reveal the connectivity and spatial relationships between the hydrogen atoms. The complex multiplicity patterns arise from the scalar coupling interactions between the geminal and vicinal hydrogen atoms, complicated by the presence of the halogen substituents which can influence coupling constants through electronic effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,2-dibromo-3-fluoropropane reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the dissociation pathways of halogenated organic compounds [10] [11] [12]. The molecular ion peak appears as a cluster at m/z 219/221/223 due to the isotopic pattern of the two bromine atoms, displaying low to medium intensity characteristic of halogenated compounds [10] [11] [12].

The primary fragmentation pathways involve the loss of halogen radicals and hydrogen halides. The loss of a bromine radical generates fragment ions at m/z 140/142 with medium intensity, representing a significant decomposition route [10] [11] [12]. The loss of a fluorine radical produces ions at m/z 200/202/204 with medium to high intensity, reflecting the relatively stable nature of the resulting carbocation [10] [11] [12].

Hydrogen halide eliminations constitute another important fragmentation mechanism. The loss of hydrogen bromide yields fragment ions at m/z 138/140/142 with medium intensity [10] [11] [12]. Similarly, the elimination of hydrogen fluoride generates ions at m/z 199/201/203, also displaying medium intensity [10] [11] [12]. The consecutive loss of both bromine atoms produces a low-intensity fragment at m/z 61 [10] [11] [12].

Alpha cleavage reactions represent highly favorable fragmentation pathways due to the stabilization provided by the electronegative heteroatoms. The formation of [CH₂F]⁺ ions at m/z 33 displays high intensity, indicating the facile nature of this cleavage adjacent to the fluorine atom [10] [11] [12]. Similarly, [CH₂Br]⁺ ions at m/z 93/95 exhibit high intensity, demonstrating the propensity for alpha cleavage adjacent to bromine substituents [10] [11] [12].

The formation of [C₃H₅]⁺ ions at m/z 41 with medium to high intensity represents the generation of a propyl cation through complex rearrangement and elimination processes [10] [11] [12]. This fragmentation pathway provides insight into the skeletal rearrangements that can occur under electron impact ionization conditions.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for 1,2-dibromo-3-fluoropropane are not available in the current literature, general principles governing halogenated hydrocarbon crystal structures provide valuable insights into the solid-state behavior of this compound . The crystal packing arrangements of related dibrominated and fluorinated compounds reveal the importance of halogen-halogen interactions, hydrogen bonding, and van der Waals forces in determining the three-dimensional structural organization.

Computational conformational analysis of halogenated propane derivatives demonstrates the complex interplay between intramolecular interactions and conformational preferences [4]. The systematic investigation of rotational isomerism around the carbon-carbon bonds reveals multiple energy minima corresponding to distinct conformational states. The energy barriers between these conformations are influenced by both steric and electronic factors, with the electronic component becoming increasingly important in polar environments [4].

The conformational flexibility of 1,2-dibromo-3-fluoropropane is constrained by the bulky halogen substituents, which create significant steric interactions in certain rotational orientations. The anti and gauche conformations around the C1-C2 and C2-C3 bonds exhibit distinct energetic preferences, with the electronic stabilization effects of the halogens playing a decisive role in determining the most populated conformational states [4].

Halogen bonding interactions, particularly involving the bromine atoms, can influence both the conformational preferences in solution and the crystal packing arrangements in the solid state [14]. The highly polarizable bromine atoms can participate in weak intermolecular interactions that contribute to the overall structural organization and physical properties of the compound.

The density of 1,2-dibromo-3-fluoropropane (2.089 g/mL at 25°C) [15] [16] reflects the heavy halogen content and provides insight into the molecular packing efficiency. The refractive index (nD20 = 1.5102) [15] indicates the electronic polarizability of the molecule, which is significantly influenced by the presence of the multiple halogen substituents.

The vibrational spectroscopic characteristics of 1,2-dibromo-3-fluoropropane provide additional conformational information through the analysis of frequency shifts and band intensities [17] [18] [19]. The carbon-hydrogen stretching modes (2900-3000 cm⁻¹) exhibit strong intensities and are sensitive to the local electronic environment created by the halogen substituents [17] [18] [19]. The carbon-fluorine stretching mode (1000-1100 cm⁻¹) appears as a strong, characteristic absorption that serves as a definitive structural marker [17] [18] [19]. The carbon-bromine stretching modes (500-700 cm⁻¹) display medium intensity and provide information about the carbon-bromine bonding environment [17] [18] [19].

XLogP3

2.2

Dates

Last modified: 08-15-2023

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